molecular formula C18H20N4O B12230409 4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine

4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine

Cat. No.: B12230409
M. Wt: 308.4 g/mol
InChI Key: FOABZHVOONXNOU-UHFFFAOYSA-N
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Description

4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a pyrimidine ring substituted with a cyclopropyl group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.

    Cyclopropylation of Pyrimidine: The next step involves the introduction of a cyclopropyl group to the pyrimidine ring. This can be achieved through a cyclopropylation reaction using cyclopropyl bromide and a suitable base.

    Coupling Reaction: The final step involves the coupling of the 4-benzoylpiperazine with the cyclopropylated pyrimidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group instead of a benzoyl group.

    4-(4-Substituted piperazin-1-yl)benzylidenehydrazinecarboxamide: Similar piperazine and pyrimidine framework with different substituents.

Uniqueness

4-(4-Benzoylpiperazin-1-yl)-2-cyclopropylpyrimidine is unique due to the presence of both a benzoyl group and a cyclopropyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H20N4O/c23-18(15-4-2-1-3-5-15)22-12-10-21(11-13-22)16-8-9-19-17(20-16)14-6-7-14/h1-5,8-9,14H,6-7,10-13H2

InChI Key

FOABZHVOONXNOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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